Kinocoumarin
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Overview
Description
Kinocoumarin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of the class of coumarins that is 2H,8H-pyrano[3,2-g]chromen-2-one substituted by geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10. It has a role as a plant metabolite. It is a member of coumarins, a member of phenols and an organic heterotricyclic compound.
Scientific Research Applications
Biological Activities and Applications
Kinocoumarin, a derivative within the broader class of coumarins, has been extensively studied for its diverse biological activities and applications across various fields of medicinal chemistry. Coumarins, including this compound, are benzopyrone compounds found in significant amounts in plants, as well as in microorganisms and animal sources. The interest in simple coumarins and their analogues stems from their wide range of biological activities. These compounds have demonstrated potential as antitumor agents, anti-HIV agents, and CNS-active compounds. Additionally, they possess anticoagulant, anti-inflammatory, antimicrobial, and antioxidant properties. The versatility of the coumarin scaffold has also found applications in the agrochemical field, cosmetic, and fragrances industry, highlighting the broad-ranging impact of these compounds in both health-related and commercial sectors (Borges et al., 2005); (Annunziata et al., 2020).
Pharmacotherapy Applications
In the realm of pharmacotherapy, particularly concerning breast cancer, coumarin derivatives have been explored for their applicability as drugs. The synthetic analogues of coumarins, including this compound, have been synthesized using innovative techniques leading to derivatives that show promise in photochemotherapy, antitumor and anti-HIV therapy, among other applications. Some coumarins and their metabolites have shown inhibitory activities against enzymes relevant to breast cancer treatment, suggesting their potential as antibreast cancer agents (Musa et al., 2008).
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of coumarins have been widely acknowledged. These properties contribute significantly to the therapeutic potential of this compound and its derivatives in treating inflammatory conditions. Coumarins exert their effects by interacting with various enzymes and receptors, inhibiting processes that lead to inflammation and oxidative stress. These actions suggest their utility in developing new anti-inflammatory therapeutic drugs (Vigil de Mello & Frode, 2018).
Antimicrobial Activity
The antimicrobial activities of coumarins, including this compound, have been extensively studied, showing promising results against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This research area has revealed the potential of coumarin compounds to act as effective antimicrobial agents, possibly offering new avenues for treating infections resistant to conventional antibiotics (Smyth et al., 2009).
Properties
CAS No. |
119139-65-0 |
---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |
InChI Key |
OPQNNWVPHFUNEH-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
Canonical SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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